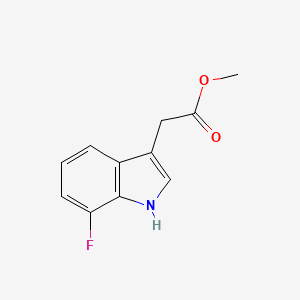

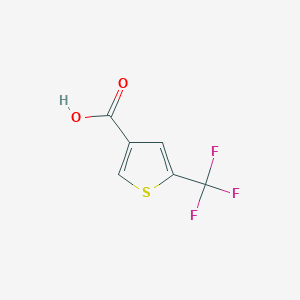

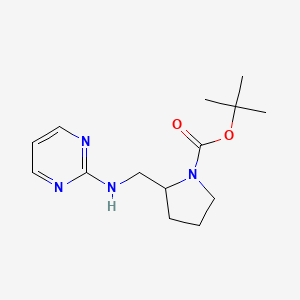

2-(7-氟-1H-吲哚-3-基)乙酸甲酯

描述

科学研究应用

有机合成中的催化活性

2-(7-氟-1H-吲哚-3-基)乙酸甲酯及其衍生物已被研究其在各种有机化合物合成中的催化活性。例如,镍铁氧体纳米粒子已被用于催化合成 4-芳基亚苄叉-2-((5-氟-1H-吲哚-1-基)甲基)恶唑-5(4H)-酮衍生物,该衍生物已显示出抗氧化和抗菌活性方面的潜力 (Rao 等人,2019).

抗生育研究中的参与

已经对新型含氟 2-(氟芳基)-1H-吲哚-3-甲醛的合成和潜在抗生育活性进行了研究。该类别中的一种特定化合物 2-(4'-氟苯基)-([5-(亚甲基-3,4-二氧苯基)-4-氧代-2-噻唑烷基亚胺])-1H-吲哚-3-甲醛,在初步筛选时表现出显着的抗生育活性 (Joshi 等人,1986).

COX-2 抑制剂的合成

2-(7-氟-1H-吲哚-3-基)乙酸甲酯衍生物已被合成并测试其对环氧合酶 (COX-1 和 COX-2) 的抑制特性。这些化合物显示出中等至良好的选择性 COX-2 抑制,表明它们在减少与非甾体抗炎药 (NSAIDs) 相关的副作用方面具有潜力 (Shi 等人,2012).

前列腺素 D2 受体拮抗剂的开发

该化合物已被用于开发有效且选择性的前列腺素 D2 受体拮抗剂。开发这些拮抗剂是为了解决药代动力学缺陷,例如大鼠的半衰期短和清除率高,从而发现了具有优异药代动力学特征的改进化合物 (Sturino 等人,2007).

微波辅助合成

已经描述了用于 1-乙酰-1H-吲哚-3-基乙酸酯及其衍生物(包括 1-乙酰-6-(三氟甲基)-1H-吲哚-3-基乙酸酯和 1-乙酰-3-甲基-1H-吲哚-3-基乙酸酯)的高效且快速的微波辅助合成技术,展示了该方法在有机合成中的多功能性和效率 (Parshotam 等人,2016).

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, show high-affinity binding to many receptors . They are considered “privileged structures” in pharmaceutical chemistry .

Mode of Action

It’s worth noting that fluorinated indole derivatives have been found to inhibit hiv-1 , and some have shown promising anticancer activities .

Biochemical Pathways

Indole-3-acetic acid (IAA) methyltransferase (IAMT) is a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . Methyl 7-Fluoroindole-3-acetate could potentially be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the gut microbiota is involved in the bioconversion of indoles from tryptophan .

Result of Action

Some fluorinated indole derivatives have demonstrated notable cytotoxicity, indicating that they induced apoptosis in certain cell lines .

Action Environment

The action environment can significantly influence the efficacy and stability of Methyl 7-Fluoroindole-3-acetate. For instance, the gut microbiota plays a crucial role in the metabolism of indoles .

生化分析

Biochemical Properties

Methyl 7-Fluoroindole-3-acetate is a derivative of indole, a signaling molecule produced by both bacteria and plants . It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, can be methylated by the enzyme indole-3-acetic acid methyltransferase (IAMT), a member of the SABATH family . This suggests that Methyl 7-Fluoroindole-3-acetate may also interact with similar enzymes and proteins.

Cellular Effects

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that Methyl 7-Fluoroindole-3-acetate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of Methyl 7-Fluoroindole-3-acetate is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

It has been found that oral supplementation of the gut microbial metabolite indole-3-acetate can alleviate diet-induced steatosis and inflammation in mice .

Metabolic Pathways

Methyl 7-Fluoroindole-3-acetate is likely involved in metabolic pathways related to indole derivatives. For instance, indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .

Transport and Distribution

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization .

属性

IUPAC Name |

methyl 2-(7-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEUIFNTOWAJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856870 | |

| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268340-21-1 | |

| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B3046604.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3046612.png)

![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)